Ferric chlorin

Description

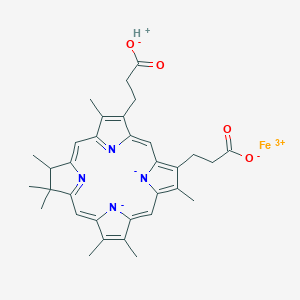

Properties

CAS No. |

117828-53-2 |

|---|---|

Molecular Formula |

C33H35FeN4O4 |

Molecular Weight |

607.5 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-3,7,8,12,12,13,17-heptamethyl-13H-porphyrin-21,22-diid-2-yl]propanoate;hydron;iron(3+) |

InChI |

InChI=1S/C33H38N4O4.Fe/c1-16-17(2)26-15-30-33(6,7)20(5)27(37-30)13-25-19(4)22(9-11-32(40)41)29(36-25)14-28-21(8-10-31(38)39)18(3)24(35-28)12-23(16)34-26;/h12-15,20H,8-11H2,1-7H3,(H4,34,35,36,37,38,39,40,41);/q;+3/p-3 |

InChI Key |

SLYZIQLDWVTYHU-UHFFFAOYSA-K |

SMILES |

[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3] |

Canonical SMILES |

[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3] |

Synonyms |

ferric chlorin iron(III) chlorin |

Origin of Product |

United States |

Scientific Research Applications

Water Treatment

Ferric chloride is predominantly used in water treatment processes, accounting for approximately 80% of its global demand. Its primary roles include:

- Coagulation and Flocculation : Ferric chloride is effective in removing impurities from water by neutralizing colloidal particles. The positively charged iron(III) ions interact with negatively charged particles, forming larger aggregates called flocs that can be easily removed through sedimentation .

- Sewage Treatment : It aids in the removal of soluble phosphates and other contaminants from wastewater, promoting environmental sustainability .

- Odor Control : Ferric chloride can reduce sulfur-related odors in sewage treatment processes .

Table 1: Water Treatment Applications of Ferric Chloride

| Application | Mechanism | Benefits |

|---|---|---|

| Coagulation | Neutralizes charges on colloidal particles | Enhances sedimentation of impurities |

| Sewage Treatment | Removes soluble phosphates | Reduces environmental impact |

| Odor Control | Oxidizes hydrogen sulfide | Improves air quality in treatment plants |

Electronics

In the electronics industry, ferric chloride is widely utilized for:

- Printed Circuit Board (PCB) Production : It serves as an etching agent to remove unwanted copper from PCBs, allowing for the creation of intricate circuit designs .

Table 2: Electronics Applications of Ferric Chloride

| Application | Role | Importance |

|---|---|---|

| PCB Production | Etching agent | Essential for manufacturing electronic components |

Organic Synthesis

Ferric chloride is a valuable reagent in organic chemistry due to its Lewis acid properties. Its applications include:

- Catalyst in Reactions : It facilitates various reactions such as Friedel-Crafts acylation and chlorination of aromatic compounds .

- Oxidation Reactions : Ferric chloride can oxidize naphthols to naphthoquinones, showcasing its utility in synthetic pathways .

Table 3: Organic Synthesis Applications of Ferric Chloride

| Application | Type of Reaction | Significance |

|---|---|---|

| Friedel-Crafts Reaction | Acylation and alkylation | Key method for synthesizing complex molecules |

| Oxidation | Naphthol to naphthoquinone conversion | Important for producing valuable intermediates |

Biomedical Applications

Recent studies have highlighted ferric chloride's role in biomedical research:

- Thrombosis Induction : In animal models, ferric chloride is used to induce thrombosis, aiding the study of blood clotting mechanisms and potential treatments for clot-related disorders .

Table 4: Biomedical Applications of Ferric Chloride

| Application | Purpose | Impact |

|---|---|---|

| Thrombosis Induction | Study blood clotting mechanisms | Advances understanding of cardiovascular health |

Case Study 1: Wastewater Treatment Efficacy

A study demonstrated that ferric chloride effectively removed cadmium from contaminated soils. The use of ferric chloride resulted in higher extraction efficiencies compared to traditional methods using hydrochloric acid, showcasing its potential for environmental remediation .

Case Study 2: PCB Etching Process

In PCB manufacturing, ferric chloride's efficiency as an etching agent was evaluated against alternative chemicals. Results indicated that it provided superior control over etching rates and produced less waste, making it a preferred choice in sustainable electronics manufacturing practices .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Observations :

- This compound’s absorption resembles chlorin e6 but differs from sulfmyoglobin, which has a unique Soret band due to disrupted conjugation .

- The Fe³⁺ center enables catalytic applications (e.g., Fenton-like reactions), contrasting with Mg²⁺ in chlorophyll’s light-harvesting role .

Photodynamic Therapy (PDT)

- Chlorin e6: A second-generation PDT agent with high tumor accumulation when conjugated to polymers (e.g., polyvinylpyrrolidone) . Monoaspartyl and diaspartyl derivatives show enhanced cellular uptake (18-fold for 152-lysylchlorin e6) due to charge and conformation .

- This compound: Limited direct PDT data, but Fe³⁺ may quench fluorescence (similar to ferrocenyl chlorins), reducing phototoxicity unless oxidized .

Protein Interactions

- Chlorin e6 : Binds hydrophobic regions of ORF3a (SARS-CoV-2 protein), inducing aggregation and fluorescence shifts .

- Sulfmyoglobin : Chlorin-type structure alters heme-protein interactions, with distinct acid-base equilibria vs. myoglobin .

Spectroscopic and Conformational Analysis

Preparation Methods

Reaction Mechanism and Stoichiometry

The conventional industrial synthesis of ferric chloride involves a two-step process. First, iron metal reacts with hydrochloric acid to form ferrous chloride (FeCl₂):

This reaction is exothermic and typically conducted at 60–90°C to accelerate kinetics. The resulting ferrous chloride solution is then oxidized using chlorine gas (Cl₂) to produce ferric chloride:

Chlorination occurs in reactors equipped with gas dispersion systems to maximize Cl₂ dissolution, with optimal yields achieved at chloride-to-iron molar ratios exceeding 3:1.

Process Limitations and Mitigation Strategies

A critical challenge lies in the decomposition of ferric chloride at elevated temperatures (>100°C), which liberates HCl gas and forms iron(III) oxide-hydroxide:

To circumvent this, industrial processes maintain reaction temperatures below 90°C and employ vacuum evaporation for concentration. Patents describe the use of recycled HCl from decomposition to sustain stoichiometry, reducing raw material costs by 15–20%.

Oxychlorination Process Using HCl and Oxygen

Principle of Oxychlorination

An alternative method replaces chlorine gas with oxygen (O₂) or air, leveraging HCl as both reactant and chlorine source:

This approach eliminates hazardous Cl₂ handling and utilizes byproduct HCl from organic syntheses, aligning with green chemistry principles. Reaction kinetics are enhanced by catalysts such as copper(II) chloride (CuCl₂) or ammonium chloride (NH₄Cl), which lower activation energy by 30–40%.

Operational Parameters and Efficiency

Optimal conditions for oxychlorination include:

-

Temperature : 90–150°C (higher temperatures permissible under pressurized systems)

-

Pressure : 1–20 bar (elevated pressures improve O₂ solubility)

-

HCl Concentration : 6–8 mol/dm³ to prevent FeCl₃ hydrolysis

Pilot-scale studies demonstrate 92–95% FeCl₃ yields within 2–3 hours under 10 bar O₂ pressure, compared to 80–85% yields in atmospheric systems. A key innovation involves multi-stage reactors that segregate ferrous chloride oxidation (Step a) from iron recycling (Step b) and final purification (Step c), achieving product concentrations of 40–45 wt% FeCl₃.

Structural Insights from EXAFS Studies on Aqueous Ferric Chloride

Speciation in Concentrated Solutions

Extended X-ray absorption fine structure (EXAFS) spectroscopy reveals that the dominant species in concentrated FeCl₃ solutions (1.0–2.33 mol/dm³) is the trans-[FeCl₂(H₂O)₄]⁺ complex, characterized by:

These metrics align closely with crystallographic data for solid trans-[FeCl₂(H₂O)₄]Cl·2H₂O, confirming octahedral geometry (Table 1). Notably, higher-order chloro complexes like [FeCl₆]³⁻ or dimeric [Fe₂Cl₆] are absent even at chloride excesses of 4.0 mol/dm³, contradicting earlier hypotheses.

Table 1: Structural Parameters of Ferric Chloride Complexes

| Solution Composition | Fe–Cl (Å) | Fe–O (Å) | Dominant Species |

|---|---|---|---|

| 1.0 M Fe³⁺ + 3.0 M Cl⁻ | 2.251 | 2.014 | trans-[FeCl₂(H₂O)₄]⁺ |

| 2.33 M Fe³⁺ (saturated) | 2.257 | 2.017 | trans-[FeCl₂(H₂O)₄]⁺ |

| 1.0 M Fe³⁺ + 4.0 M Cl⁻ | 2.251 | 2.019 | trans-[FeCl₂(H₂O)₄]⁺ |

Implications for Synthesis Optimization

The absence of polynuclear species simplifies reaction engineering, as FeCl₃ solutions remain monomeric under industrial storage conditions (pH < 2, [Cl⁻] < 5.0 M). However, EXAFS data indicate that chloride coordination increases linearly with [Cl⁻], necessitating precise stoichiometric control during chlorination to minimize unreacted FeCl₂.

Comparative Analysis of Preparation Methods

Yield and Purity Metrics

| Method | FeCl₃ Yield (%) | HCl Consumption (kg/kg FeCl₃) | Energy Intensity (MJ/kg) |

|---|---|---|---|

| Cl₂ Chlorination | 88–92 | 0.45–0.55 | 8.2–9.5 |

| O₂ Oxychlorination | 90–95 | 0.38–0.42 | 6.8–7.6 |

Oxygen-based methods exhibit superior sustainability due to lower HCl consumption and 20–25% reduced energy demand. However, Cl₂ routes achieve shorter reaction times (<1 hour vs. 2–3 hours for O₂), favoring high-throughput facilities.

Industrial Applications and Method Selection

Water Treatment Grade FeCl₃

Municipal water treatment demands FeCl₃ solutions with 35–45 wt% concentration and <0.5% residual FeCl₂. Multi-stage oxychlorination achieves this by recycling intermediate streams (Step b in Section 2.2), ensuring 99.5% purity. EXAFS data further guide pH adjustments (<1.5) to stabilize trans-[FeCl₂(H₂O)₄]⁺ and prevent hydrolysis.

High-Purity Anhydrous FeCl₃

Anhydrous FeCl₃ for electronics manufacturing requires direct chlorination of iron at 500–600°C:

This vapor-phase process yields 99.99% pure FeCl₃ but consumes 20–25% more energy than solution-based methods. Recent advances utilize fluidized-bed reactors with FeCl₂ intermediates, cutting energy use by 12–15% .

Q & A

Q. Limitations :

- Color retention : FeCl₃ struggles with chroma removal (e.g., textile dyes) compared to polyaluminum chloride.

- Sludge production : Higher sludge volume than alternative coagulants (see Table 1) .

Table 1 : Coagulant performance in COD reduction (raw water COD₆ᵣ = 4480 mg/L)

| Coagulant | COD Removal (%) | Chroma Removal |

|---|---|---|

| Ferric Chloride | 85 | Poor |

| Polyaluminum | 92 | Excellent |

Advanced: How can researchers reconcile contradictory data on ferric chloride’s efficacy in environmental applications?

Contradictions often arise from variable water chemistry (e.g., pH, ionic strength). To resolve discrepancies:

- Controlled variables : Fix pH (e.g., 7.0) and temperature during experiments.

- Competing ions : Account for sulfate or phosphate, which inhibit Fe³⁺ hydrolysis and coagulation.

- Statistical validation : Use multivariate regression to isolate FeCl₃’s effect from confounding factors .

Basic: What safety protocols are critical when handling ferric chloride in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors (generated during hydrolysis).

- PPE : Wear nitrile gloves, lab coats, and goggles.

- Spill management : Neutralize spills with sodium bicarbonate before disposal .

Advanced: How is ferric chloride utilized in histological staining techniques?

FeCl₃ is a mordant in Mayer’s tannic acid/ferric chloride method for tissue staining:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.